2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound that features a pyrrole ring and a thiophene ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors, precise control of temperature and pressure, and the use of catalysts are employed to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of applications and interactions in various chemical and biological systems .
Properties
Molecular Formula |
C14H14N2OS |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2OS/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 |
InChI Key |
BMCYQGNTIDRYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)C=O |
Origin of Product |
United States |
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